molecular formula C12H7BrFNO3 B1437825 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene CAS No. 1019508-64-5

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene

Cat. No.: B1437825
CAS No.: 1019508-64-5
M. Wt: 312.09 g/mol
InChI Key: LMGLRHHMSASKDD-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C12H7BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups, making it a compound of interest in various chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common synthetic route starts with the bromination of phenol to produce 2-bromophenol. This intermediate then undergoes a nucleophilic substitution reaction with 4-fluoro-2-nitrochlorobenzene to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Chemical Reactions Analysis

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and lead to specific biological effects .

Comparison with Similar Compounds

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene can be compared with similar compounds such as:

This compound stands out due to its unique combination of bromine, fluorine, and nitro groups, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(14)7-10(12)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLRHHMSASKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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